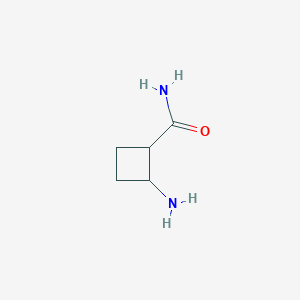
(2,2,2-Trifluoro-acetylamino)-acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is a chemical compound with the molecular formula C4H5ClF3NO2. It is known for its unique properties due to the presence of trifluoromethyl and acetylamino groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-acetylamino)-acetyl chloride typically involves the reaction of (2,2,2-Trifluoro-acetylamino)-acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2,2,2-Trifluoro-acetylamino)-acetic acid+SOCl2→(2,2,2-Trifluoro-acetylamino)-acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,2-Trifluoro-acetylamino)-acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2,2,2-Trifluoro-acetylamino)-acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form peptides and other nitrogen-containing compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often used to prevent hydrolysis.
Catalysts: Catalysts like pyridine can be used to enhance the reaction rate and selectivity.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is used as a reagent in organic synthesis to introduce trifluoromethyl and acetylamino groups into molecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to modify peptides and proteins, enhancing their stability and activity. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine
The compound is used in the development of drugs, particularly those targeting enzymes and receptors. Its unique chemical properties make it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of (2,2,2-Trifluoro-acetylamino)-acetyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The trifluoromethyl group enhances the compound’s reactivity and stability, while the acetylamino group provides specificity in binding to molecular targets. This dual functionality allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2,2-Trifluoro-acetylamino)-acetic acid
- (2,2,2-Trifluoro-acetylamino)-methyl-phosphonium chloride
- (2,2,2-Trifluoro-acetylamino)-naphthalene-1-sulfonyl chloride
Uniqueness
(2,2,2-Trifluoro-acetylamino)-acetyl chloride is unique due to its combination of trifluoromethyl and acetylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and specificity, making it a valuable reagent in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H3ClF3NO2 |
|---|---|
Peso molecular |
189.52 g/mol |
Nombre IUPAC |
2-[(2,2,2-trifluoroacetyl)amino]acetyl chloride |
InChI |
InChI=1S/C4H3ClF3NO2/c5-2(10)1-9-3(11)4(6,7)8/h1H2,(H,9,11) |
Clave InChI |
QHSRPJMYSWPKMW-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)Cl)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)

![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)



![2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride](/img/structure/B12280338.png)
![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B12280343.png)

![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B12280362.png)
![3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B12280370.png)
